N-Hydroxy Tipranavir
Description
Properties
IUPAC Name |
N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVFABAGWJZFRK-FYBSXPHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857848 | |
| Record name | N-Hydroxy-N-(3-{(1R)-1-[(6R)-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-5,6-dihydro-2H-pyran-3-yl]propyl}phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141510-06-6 | |
| Record name | N-Hydroxy-N-(3-{(1R)-1-[(6R)-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-5,6-dihydro-2H-pyran-3-yl]propyl}phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Hydroxylation of Tipranavir
The most cited method involves the hydroxylation of Tipranavir’s sulfonamide nitrogen. Latli et al. (2008) described this approach using a two-step process:
-
Protection of the Sulfonamide Nitrogen : Tipranavir is treated with tert-butyldimethylsilyl (TBS) chloride in tetrahydrofuran (THF) under inert conditions to protect the sulfonamide nitrogen.
-
Hydroxylation and Deprotection : The protected intermediate undergoes hydroxylation with hydroxylamine-O-sulfonic acid in aqueous methanol, followed by deprotection using tetrabutylammonium fluoride (TBAF). The reaction yields this compound with a reported purity of >95% after recrystallization from ethyl acetate.
Key optimization parameters include:
Radiolabeled Synthesis for Metabolic Studies
Boehringer Ingelheim developed a radiolabeled variant using -tagged precursors to study metabolic pathways. The synthesis involves:
-
Introduction of at the Pyridine Ring : -cyanopyridine is condensed with a thiourea derivative under acidic conditions to form the sulfonamide intermediate.
-
Hydroxylation : The intermediate is hydroxylated using hydroxylamine hydrochloride in dimethylformamide (DMF), achieving a radiochemical purity of >98%.
This method highlights the compound’s role in tracing metabolic byproducts, particularly glucuronidation pathways.
Reaction Optimization and Yield Data
The table below summarizes critical parameters from published syntheses:
Yields are influenced by the steric hindrance of the sulfonamide group and the stability of intermediates under acidic conditions.
Purification and Characterization
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water gradient) resolves this compound from unreacted Tipranavir and oxidation byproducts. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry confirms molecular ion peaks at m/z 619.2 ([M+H]).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : -NMR (500 MHz, DMSO-d) shows a singlet at δ 10.2 ppm for the hydroxylamine proton, absent in Tipranavir.
-
Infrared Spectroscopy (IR) : A broad peak at 3250 cm corresponds to the N–O–H stretch.
Challenges in Large-Scale Synthesis
Byproduct Formation
Competing N-oxidation and ring hydroxylation occur at higher temperatures (>10°C), necessitating strict temperature control. Byproducts include Tipranavir N-oxide (5–8% yield) and hydroxylated pyran derivatives (2–3% yield).
Solubility Limitations
This compound exhibits poor solubility in aqueous buffers (2% DMSO required for in vitro assays), complicating formulation. Micellar solubilization using polysorbate 80 improves bioavailability in pharmacokinetic studies.
Applications in Protease Inhibition Studies
This compound demonstrates unique thermodynamic binding profiles against drug-resistant HIV-1 protease mutants. Compared to Tipranavir, it exhibits:
-
Reduced Entropic Penalty : vs. for Tipranavir when binding to the L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M mutant.
These properties make it a candidate for overcoming resistance mutations in clinical isolates.
Patent Landscape and Industrial Synthesis
Patent WO 2008/005873 (assigned to Boehringer Ingelheim) covers hydroxylated derivatives of Tipranavir, including this compound. Key claims include:
-
Use of hydroxylamine derivatives to enhance protease binding.
-
Processes for large-scale hydroxylation using flow chemistry to improve yield (≥80%).
Industrial batches employ continuous-flow reactors with in-line UV monitoring to optimize reagent stoichiometry .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy Tipranavir can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the corresponding hydrocarbon.
Scientific Research Applications
Scientific Research Applications
- HIV Treatment :
- Combination Therapy :
- Pharmacokinetics :
Data Tables
| Parameter | This compound | Tipranavir |
|---|---|---|
| Mechanism of Action | Protease Inhibitor | Protease Inhibitor |
| Resistance Profile | Active against resistant strains | Limited against some mutations |
| Bioavailability | Improved | Limited |
| Combination Efficacy | Synergistic potential | Moderate |
Case Studies
- RESIST Trials :
- Synergistic Studies :
- Safety Profiles :
Mechanism of Action
N-Hydroxy Tipranavir exerts its effects by inhibiting the HIV protease enzyme. The hydroxyl group may enhance its binding affinity to the protease active site, thereby preventing the cleavage of viral polyproteins into functional proteins. This inhibition results in the formation of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals.
Comparison with Similar Compounds
Table 1: Structural and Mechanistic Comparison
Resistance Profiles
Tipranavir resistance requires accumulation of 16 protease mutations (e.g., 10V, 13V, 82L/T), termed the Tipranavir Mutation Score . Each additional mutation reduces virologic response by 0.16 log₁₀ copies/mL, whereas darunavir and atazanavir resistance arises from fewer mutations (e.g., V32I, I50V) .
Table 2: Resistance Mechanisms
| Protease Inhibitor | Key Resistance Mutations | Clinical Impact (Δlog₁₀ copies/mL) |
|---|---|---|
| Tipranavir | 10V, 13V, 82L/T | -1.0 to -1.5 |
| Darunavir | V32I, I47V, I54M | -1.8 to -2.0 |
| Atazanavir | I50L, N88S | -0.7 to -1.2 |
Pharmacokinetics and Drug Interactions
Tipranavir’s bioavailability increases 4–5-fold with ritonavir co-administration due to CYP3A4 inhibition . Its clearance (0.0182–3.00 L/hr/kg in animals) is higher than darunavir but comparable to lopinavir . Unlike atazanavir, Tipranavir induces cytochrome P450 enzymes, increasing drug-drug interaction risks .
Biological Activity
N-Hydroxy Tipranavir (N-HTP) is a derivative of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1, particularly in patients with drug-resistant strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential side effects.
This compound functions primarily as an inhibitor of the HIV-1 protease enzyme. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles. The unique structural attributes of N-HTP allow it to maintain efficacy against HIV strains that have developed resistance to other protease inhibitors.
Key Mechanisms:
- Binding Affinity: N-HTP exhibits a high binding affinity to the protease active site, which is crucial for its inhibitory action.
- Resistance Profile: It retains activity against various mutations associated with resistance to other protease inhibitors, making it a valuable option for treatment-experienced patients.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its formulation and administration alongside ritonavir, which enhances its bioavailability.
| Parameter | Value |
|---|---|
| Absorption | Limited but enhanced with food |
| Half-life | 5-6 hours |
| Protein Binding | >99.9% (to human serum albumin and α-1-acid glycoprotein) |
| Metabolism | Primarily hepatic via CYP3A4 |
| Route of Elimination | Primarily fecal with some renal |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in reducing viral load in HIV-infected patients who have previously failed multiple antiretroviral therapies.
Case Studies
-
RESIST Trials (RESIST-1 and RESIST-2) :
- Participants: Treatment-experienced adults with HIV resistant to multiple drugs.
- Results: Patients receiving this compound combined with an optimized background regimen showed significant reductions in viral load compared to those on comparator regimens.
- Viral Load Reduction: The mean change in viral load was -1.14 log10 copies/mL at week 48 for the N-HTP group versus -0.54 log10 for controls (p < 0.001) .
- Phase II Studies :
Adverse Effects
While generally well-tolerated, this compound is associated with several adverse effects:
| Side Effect | Incidence (%) |
|---|---|
| Diarrhea | 15.0 |
| Fatigue | 5.7 |
| Elevated ALT levels | 2.0 |
| Intracranial Hemorrhage | Rare but serious |
Patients must be monitored for liver function and potential drug interactions due to N-HTP's complex pharmacokinetic profile .
Q & A
Q. What methodologies are recommended for synthesizing N-Hydroxy Tipranavir and validating its structural integrity?
this compound is derived via structure-based drug design, originating from warfarin, a weak HIV-1 protease inhibitor . Key synthesis steps include fragment-based optimization and crystallographic analysis to enhance protease binding affinity. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. Researchers should also perform purity assessments using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) to ensure >98% purity for in vitro studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
this compound is classified as hazardous to aquatic life (GHS H411) and requires containment to prevent environmental release . Laboratory handling mandates:
- Use of nitrile gloves and fume hoods to avoid inhalation/contact.
- Immediate decontamination of spills with 70% ethanol.
- Waste disposal via incineration (≥1,000°C) to prevent bioaccumulation.
Acute toxicity studies report no skin irritation (OECD 404), but eye exposure requires flushing with water for 15 minutes .
Q. How does this compound exhibit resistance in HIV-1, and what baseline mutations predict reduced efficacy?
Resistance arises from protease mutations that reduce binding affinity. Baseline mutations at positions I13, V32, M36, I47, Q58, D60, V82, and I84 correlate with reduced virologic response. Phenotypic resistance is defined by >3-fold increase in EC50 relative to wild-type HIV-1 . Genotypic scoring systems (e.g., the 21-mutation "Tipranavir Score") quantify resistance risk, where each mutation contributes to a cumulative log10 reduction in viral load response .
Q. What experimental models demonstrate this compound’s anticancer activity against gastric cancer stem cells (GCSCs)?
In vitro, this compound induces GCSC apoptosis via mitochondrial pathways, validated by:
- CCK-8 assays : Dose-dependent reduction in viability (IC50 = 8–12 µM) in GCSC1/GCSC2 lines .
- Western blot : Upregulation of Bax/Bak and activation of caspase-9/3, alongside cytochrome c release .
- RNA-seq : Downregulation of PRSS23, a serine protease linked to apoptosis resistance . Normal gastric cells (GES-1) remain unaffected, confirming selective toxicity .
Advanced Research Questions
Q. How was the Tipranavir Mutation Score developed to predict virologic response in treatment-experienced patients?
The score was derived from phase II/III clinical data using stepwise multiple regression. Key mutations (e.g., 47V, 54A/M/V, 82L/T) were weighted based on their impact on phenotypic susceptibility (fold-change) and week-24 viral load reduction (Δlog10 copies/mL). Each mutation point corresponds to a 0.16-log10 reduction in response. Validation in external cohorts (n=150) confirmed its predictive power (P=0.0027) .
Q. What in vitro and in vivo models are suitable for studying this compound’s mitochondrial apoptosis pathway?
- In vitro : Use GCSC spheroids treated with 10 µM Tipranavir for 48–72 hours. Assess MOMP (mitochondrial outer membrane permeabilization) via JC-1 dye (ΔΨm loss) and immunofluorescence for cytochrome c translocation .
- In vivo : Xenograft models (e.g., nude mice injected with GCSC1 cells) show tumor regression (50–70%) after 4 weeks of oral dosing (20 mg/kg/day). Validate via TUNEL staining and SIRT1 suppression (linked to hepatocarcinoma) .
Q. How does PRSS23 downregulation mediate this compound’s pro-apoptotic effects in GCSCs?
PRSS23 knockdown via siRNA mimics Tipranavir’s effects, increasing caspase-3 cleavage by 3-fold. Co-treatment with PRSS23 overexpression vectors rescues apoptosis (P<0.001), confirming its role. RNA-seq and ChIP-seq further link PRSS23 to Bcl-2 family regulation .
Q. Can this compound synergize with conventional chemotherapeutics like 5-FU/cisplatin?
Yes. In GCSCs, Tipranavir (5 µM) + 5-FU (10 µM) reduces viability by 85% vs. 55% with 5-FU alone (P<0.01). Synergy arises from complementary mechanisms: Tipranavir targets mitochondrial apoptosis, while 5-FU induces DNA damage .
Q. What evidence supports this compound’s repurposing potential for non-HIV malignancies?
Q. How do pharmacokinetic parameters influence pediatric dosing strategies for this compound?
Pediatric doses (14 mg/kg Tipranavir + 6 mg/kg ritonavir BID) achieve AUC0–12h = 45–60 µM·h, comparable to adults. However, hepatic CYP3A4 maturation in adolescents necessitates therapeutic drug monitoring to avoid hepatotoxicity .
Data Contradictions and Limitations
- Antiviral vs. Anticancer Dosing : HIV regimens (500 mg BID) yield plasma levels (~30 µM) below concentrations required for anticancer efficacy (IC50 = 50–100 µM) .
- COVID-19 Claims : Computational studies suggest Tipranavir inhibits SARS-CoV-2 entry (docking score = -9.2 kcal/mol), but clinical validation is lacking .
- Hepatotoxicity : Elevated ALT (>5× ULN) occurs in 8% of HIV patients, necessitating caution in repurposing for liver cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
